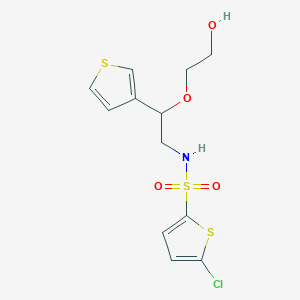

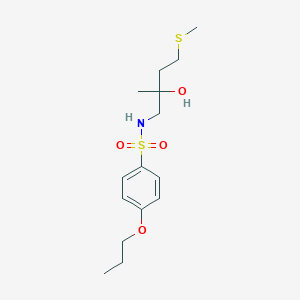

![molecular formula C25H28N2O3 B2397192 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one CAS No. 898456-89-8](/img/structure/B2397192.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one, also known as BMY-14802, is a synthetic compound that belongs to the class of pyranone derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, have been reported as potent antibacterial agents . Therefore, it can be inferred that the compound may target bacterial cells.

Mode of Action

Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it interacts with its targets, possibly bacterial cells, leading to their inhibition or destruction .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

It is known that the inclusion of a piperazine moiety can occasionally provide unexpected improvements in the bioactivity of compounds .

Result of Action

Given its potential antibacterial activity, it can be inferred that the compound may lead to the inhibition or destruction of bacterial cells .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one in lab experiments is its high potency and selectivity for its target molecules. 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of using 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one in lab experiments is its relatively high cost compared to other compounds with similar activities.

Future Directions

There are several future directions for the research on 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one. One direction is to further investigate the potential therapeutic applications of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one in various fields of medicine, including neurology, psychiatry, and oncology. Another direction is to elucidate the exact mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one and identify its molecular targets. Additionally, future research could focus on developing more potent and selective analogs of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one for use in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one involves the reaction of 4-benzylpiperazine with 4-methylphenyl magnesium bromide, followed by the addition of 4-methoxyphenylboronic acid and 4-pyridyl boronic acid. The resulting intermediate is then treated with acetic anhydride to yield the final product. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has been investigated for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has been shown to exhibit neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In psychiatry, 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one has been investigated for its antitumor activity against various types of cancer cells.

properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-20-7-9-22(10-8-20)18-30-25-19-29-23(15-24(25)28)17-27-13-11-26(12-14-27)16-21-5-3-2-4-6-21/h2-10,15,19H,11-14,16-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMAIAALBZDQAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)